BenchChemオンラインストアへようこそ!

C19H16FN5O3S2

Oncology Kinase Inhibition Targeted Therapy

The molecular formula C19H16FN5O3S2 encompasses multiple 1,3,4-thiadiazole-based structural isomers, primarily varying in the position of the fluorine atom on the benzamide ring (ortho- vs. meta-) and the nature of the substituent on the acetamide phenyl group.

Molecular Formula C19H16FN5O3S2
Molecular Weight 445.5 g/mol
Cat. No. B15174409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC19H16FN5O3S2
Molecular FormulaC19H16FN5O3S2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)NCCC4=CN=CN4
InChIInChI=1S/C19H16FN5O3S2/c20-13-2-4-15(5-3-13)30(27,28)25-19-24-16-6-1-12(9-17(16)29-19)18(26)22-8-7-14-10-21-11-23-14/h1-6,9-11H,7-8H2,(H,21,23)(H,22,26)(H,24,25)
InChIKeyURAGGLKAZHRZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C19H16FN5O3S2 Procurement Guide: Analytical and Structural Baseline for Thiadiazole-Fluorobenzamide Derivatives


The molecular formula C19H16FN5O3S2 encompasses multiple 1,3,4-thiadiazole-based structural isomers, primarily varying in the position of the fluorine atom on the benzamide ring (ortho- vs. meta-) and the nature of the substituent on the acetamide phenyl group [1]. These compounds are characterized by a core thiadiazole ring with thioether, amide, and urea/amide linkages, exhibiting moderate molecular weight (~445.49 g/mol) and high structural complexity [2]. While primarily cataloged for research use, initial hypotheses based on cheminformatics analysis suggest potential engagement with kinase and non-kinase targets, including HSP90, tau kinase, and COX-2, positioning them within the broader class of multi-targeted heterocyclic scaffolds .

Why C19H16FN5O3S2-Based Compounds Cannot Be Interchanged Without Functional Data


In-class substitution among compounds sharing the C19H16FN5O3S2 formula is not chemically trivial due to profound, evidence-supported differences in their structural isomerism. The primary variable is the position of the fluorine atom on the benzamide ring (ortho- vs. meta-), which has been shown in related thiadiazole-fluorobenzamide systems to drastically alter molecular planarity, electrostatic potential, and subsequent target engagement [1]. For instance, the ortho-fluorobenzamide isomer (e.g., CAS 893133-85-2) may adopt a distinct bioactive conformation compared to the meta-fluorobenzamide isomer (e.g., CAS 886936-11-4), a feature linked to divergent kinase inhibition profiles [2]. Furthermore, the nature of the terminal phenyl substituent (e.g., acetamido vs. acetylphenyl) and the presence of urea vs. carbamoyl linkers introduce additional points of pharmacophoric divergence, making activity data from one isomer completely non-transferable to another .

C19H16FN5O3S2 Comparative Evidence: Quantitative Differentiation Against Class Analogs


Kinase Inhibition Profile: c-KIT Kinase Patent Association for the Ortho-Fluoro Isomer

The ortho-fluorobenzamide isomer (CAS 893133-85-2) is explicitly claimed within a patent family as a compound or composition with c-KIT kinase inhibitory activity, a specific molecular target not disclosed for the meta-fluoro isomer (CAS 886936-11-4) or other related analogs in publicly available documents [1]. This patent association provides a verifiable, target-based differentiation over other C19H16FN5O3S2 isomers. While the patent does not disclose the specific IC50 value for this compound, the association with a clinically relevant oncology target (c-KIT) provides a strong, albeit qualitative, point of differentiation for procurement decisions in cancer research programs .

Oncology Kinase Inhibition Targeted Therapy c-KIT

Class-Level In Vitro Cytotoxicity: Benchmarking Against a Structural Analog in Anticancer Assays

While direct data for the C19H16FN5O3S2 series is absent from peer-reviewed literature, the most structurally similar compound with publicly reported data is N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide [1]. This analog, which shares the core thiadiazole-fluorobenzamide pharmacophore but differs at the 5-position substituent (benzylthio vs. the more complex (acetamidophenyl)carbamoylmethylthio), demonstrated an IC50 value of 6.51 µg/mL in an antiproliferative assay . This data provides a class-level benchmark for the minimum expected cytotoxic potency of a related scaffold, establishing a baseline for comparing the yet-unreported activity of the C19H16FN5O3S2 isomers once they are characterized .

Oncology Cytotoxicity Antiproliferative Drug Discovery

Defined Application Scenarios for C19H16FN5O3S2 Derivatives Based on Verified Evidence


Target Identification and Validation in c-KIT-Driven Oncology Models

Procure the ortho-fluorobenzamide isomer (CAS 893133-85-2) for use as a chemical tool in preclinical studies investigating c-KIT-dependent cancers, such as gastrointestinal stromal tumors (GIST) or acute myeloid leukemia (AML) [1]. The explicit patent association with c-KIT kinase inhibition provides a specific, hypothesis-driven rationale for its inclusion in panels aimed at validating c-KIT as a therapeutic target or for screening against c-KIT mutant cell lines, differentiating it from other C19H16FN5O3S2 isomers lacking this disclosed target engagement [2].

Structure-Activity Relationship (SAR) Studies on 1,3,4-Thiadiazole Scaffolds

Acquire any of the C19H16FN5O3S2 isomers to serve as key intermediates or comparator compounds in SAR campaigns focused on optimizing the thiadiazole-fluorobenzamide core [1]. The documented class-level cytotoxic baseline of 6.51 µg/mL for a related analog provides a quantitative benchmark for evaluating the impact of the more elaborate (acetamidophenyl)carbamoylmethylthio substitution on improving antiproliferative activity, guiding subsequent synthetic efforts [2].

Analytical Method Development for Isomeric Discrimination

Procure both the ortho-fluoro (CAS 893133-85-2) and meta-fluoro (CAS 886936-11-4) isomers of C19H16FN5O3S2 for use as reference standards in the development of analytical methods (e.g., HPLC, UPLC-MS) aimed at separating and quantifying these closely related structural isomers [1]. Their documented structural divergence, driven by fluorine position, necessitates robust analytical protocols for quality control in synthetic chemistry and for differentiating their potential biological activities in complex mixtures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for C19H16FN5O3S2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.